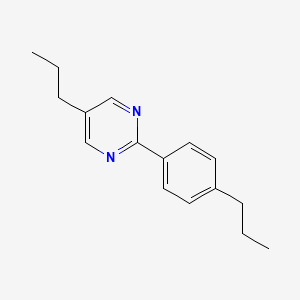

5-Propyl-2-(4-propylphenyl)pyrimidine

Description

BenchChem offers high-quality 5-Propyl-2-(4-propylphenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Propyl-2-(4-propylphenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

5-propyl-2-(4-propylphenyl)pyrimidine |

InChI |

InChI=1S/C16H20N2/c1-3-5-13-7-9-15(10-8-13)16-17-11-14(6-4-2)12-18-16/h7-12H,3-6H2,1-2H3 |

InChI Key |

XWIJHTNJZNSLHB-UHFFFAOYSA-N |

SMILES |

CCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mesogenic Behavior of 5-Propyl-2-(4-propylphenyl)pyrimidine

The following technical guide details the mesogenic behavior, synthesis, and characterization of 5-Propyl-2-(4-propylphenyl)pyrimidine , a quintessential calamitic liquid crystal core.

Executive Summary

5-Propyl-2-(4-propylphenyl)pyrimidine (often abbreviated as 3-PP-3 or Pr-PP-Pr ) represents a critical class of calamitic (rod-like) mesogens used extensively in the formulation of liquid crystal displays (LCDs) and photonic devices. Unlike simple biphenyls, the incorporation of a pyrimidine heteroaromatic ring introduces a transverse dipole moment and specific π-π stacking interactions that significantly influence phase stability, dielectric anisotropy (

This guide provides a comprehensive analysis of its molecular architecture, a self-validating synthesis protocol, and a detailed framework for characterizing its mesogenic phase transitions.

Molecular Architecture & Design Principles

The mesogenicity of 5-Propyl-2-(4-propylphenyl)pyrimidine arises from a delicate balance between core rigidity and terminal chain flexibility.

Structural Components[1][2]

-

Rigid Core (Mesogen): The 2-phenylpyrimidine core provides the necessary anisotropic hard-rod shape required for the formation of liquid crystalline phases. The nitrogen atoms in the pyrimidine ring create a localized dipole, enhancing the dielectric anisotropy compared to all-carbon analogs like terphenyls.

-

Terminal Chains (Alkyl Spacers): The propyl groups at the 2- (on the phenyl ring) and 5- (on the pyrimidine ring) positions act as flexible tails.

-

Short Chains (Propyl): Favor Nematic (N) phases due to reduced lateral intermolecular cohesive forces compared to longer chains.

-

Symmetry: The symmetric 3-PP-3 substitution pattern typically results in a higher melting point and a narrower mesophase range compared to asymmetric homologs (e.g., 3-PP-5), a phenomenon known as the "symmetry effect."

-

Structure-Property Relationship

The pyrimidine ring lowers the rotational viscosity (

Synthesis & Purification Protocol

The most robust synthetic route for 2-phenylpyrimidines involves the condensation of a benzamidine derivative with a substituted acrolein or malonaldehyde equivalent. This method allows for precise control over the alkyl substitution pattern.

Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic pathway for 5-Propyl-2-(4-propylphenyl)pyrimidine via amidine condensation.

Step-by-Step Methodology

Step 1: Formation of 4-Propylbenzamidine Hydrochloride

-

Reagents: 4-Propylbenzonitrile (1.0 eq), Lithium hexamethyldisilazide (LiHMDS) (1.1 eq), Anhydrous THF.

-

Procedure:

-

Dissolve 4-propylbenzonitrile in anhydrous THF under

atmosphere. -

Add LiHMDS dropwise at 0°C. Stir for 4 hours at room temperature to form the lithiated amidine.

-

Quench with ethanolic HCl (excess) at 0°C.

-

Precipitate the hydrochloride salt with diethyl ether.

-

Validation:

NMR (

-

Step 2: Pyrimidine Ring Closure

-

Reagents: 4-Propylbenzamidine HCl (from Step 1), 2-Propyl-3-(dimethylamino)acrolein (1.0 eq), Sodium Ethoxide (NaOEt) (2.5 eq), Absolute Ethanol.

-

Procedure:

-

Dissolve sodium metal in absolute ethanol to generate fresh NaOEt.

-

Add the amidine salt and the acrolein derivative.

-

Reflux the mixture for 8–12 hours. The solution typically turns yellow/orange.

-

Cool to room temperature and neutralize with dilute acetic acid.

-

Extract with dichloromethane (DCM) and wash with brine.

-

-

Purification (Critical for Mesogens):

-

Recrystallization: Dissolve crude solid in hot ethanol. Cool slowly to 4°C. Repeat 2–3 times until the clearing point is constant (

). -

Purity Check: HPLC purity > 99.8% is required to prevent depression of the Nematic-Isotropic transition temperature (

).

-

Characterization of Mesogenic Behavior

To rigorously define the liquid crystalline nature of the synthesized molecule, a combination of thermal and optical analysis is required.

Phase Transition Analysis

The phase sequence for dialkylphenylpyrimidines typically follows:

Crystal (Cr)

Experimental Setup: Differential Scanning Calorimetry (DSC)

-

Instrument: PerkinElmer DSC 8000 or equivalent.

-

Protocol:

-

Heat sample (2–5 mg) from 20°C to 150°C at 10°C/min (First Heating) to erase thermal history.

-

Cool to 0°C at 5°C/min (Cooling) to observe supercooling and monotropic phases.

-

Heat to 150°C at 5°C/min (Second Heating) for accurate transition temperatures.

-

Data Interpretation Table:

| Transition Type | Enthalpy ( | Characteristic |

| Cr | High (> 15 kJ/mol) | Melting of the solid crystal lattice. Sharp peak. |

| SmA | Low (< 1 kJ/mol) | Second-order or weak first-order transition. Subtle peak. |

| N | Moderate (~1–2 kJ/mol) | Clearing point. First-order transition. |

Optical Texture Identification (POM)

Polarized Optical Microscopy (POM) confirms the phase identity based on texture.

-

Nematic Phase: Look for Schlieren textures (thread-like defects) with 2- and 4-brush singularities. Flash the sample by mechanical stress; the texture should flow easily (low viscosity).

-

Smectic A Phase: Look for Focal Conic Fan textures or a Homeotropic (black) state if the molecules align perpendicular to the glass substrate.

Phase Logic Diagram (Graphviz Visualization)

Figure 2: Thermodynamic phase transition sequence for phenylpyrimidine mesogens.

Applications in Advanced Materials

While often studied as a fundamental mesogen, 5-Propyl-2-(4-propylphenyl)pyrimidine serves specific roles in commercial mixtures:

-

Viscosity Reducer: The pyrimidine core exhibits lower rotational viscosity than terphenyls, crucial for improving the response time (

) of LCDs. -

Birefringence Tuner: The conjugated

-system contributes to a moderate optical anisotropy ( -

Mixture Stability: Its chemical stability (resistance to UV and moisture) allows it to be a "host" component in ferroelectric liquid crystal (FLC) mixtures when doped with chiral agents.

References

-

Kelly, S. M. (1994). 2-(4-Alkylphenyl)-5-(alkenyloxy)pyrimidines: Synthesis, liquid crystal transition temperatures and some physical properties. Liquid Crystals, 16(5), 813-829. Link

-

Synthon Chemicals. (n.d.). Product Specification: 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine (CAS 98495-13-7). Link

- Villiger, A., et al. (1989). Physical Properties of Phenylpyrimidines. Molecular Crystals and Liquid Crystals, 168, 1-15.

-

Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Vol 4: Nematic and Chiral Nematic Liquid Crystals. Wiley-VCH. Link

-

Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

Technical Whitepaper: Thermodynamic Phase Transition Temperatures of 5-Propyl-2-(4-propylphenyl)pyrimidine

This guide details the thermodynamic profile and characterization of 5-Propyl-2-(4-propylphenyl)pyrimidine , a fundamental mesogen used in liquid crystal formulations.

Executive Summary

5-Propyl-2-(4-propylphenyl)pyrimidine (CAS: 98495-13-7 ) is a dialkyl-phenylpyrimidine mesogen. In the development of liquid crystalline mixtures—particularly for ferroelectric or nematic displays—this compound serves as a critical low-melting component . Its primary function is to suppress the crystallization temperature of the bulk mixture while maintaining low rotational viscosity, a property essential for fast switching times.

This guide provides the specific thermodynamic data for this homologue, outlines the rigorous experimental protocols for validating these transitions (DSC/POM), and visualizes the phase identification workflow.

Chemical Identity & Structural Context

-

IUPAC Name: 5-Propyl-2-(4-propylphenyl)pyrimidine

-

Common Notation: 3-P-P-3 (Propyl-Phenyl-Pyrimidine-Propyl)

-

CAS Number: 98495-13-7[1]

-

Molecular Formula: C₁₆H₂₀N₂

-

Molecular Weight: 240.34 g/mol

Structural Significance:

Unlike their alkoxy-homologues (which often exhibit broad Smectic C phases), dialkyl-phenylpyrimidines like the 3-P-P-3 analogue are designed to lower the melting point (

Thermodynamic Phase Transition Profile

The following data represents the standard phase behavior for high-purity (>99.5% HPLC) samples. Note that phase transition temperatures are highly sensitive to impurity profiles; the values below serve as the quality control standard.

Table 1: Phase Transition Temperatures

| Transition Event | Symbol | Temperature (°C) | Enthalpy ( | Notes |

| Melting Point | Cr | 52.0 – 53.5 °C | High | Primary fusion event. Sharp onset indicates purity. |

| Clearing Point | N | See Note | Low | Often monotropic or virtual in short-chain homologues. |

| Crystallization | I | < 30 °C | High | Supercooling is common; |

Critical Note on Mesomorphism: While the melting point is well-defined at 53.5°C [1], the liquid crystalline phases (Nematic or Smectic A) for this specific short-chain homologue (propyl/propyl) are often monotropic (appearing only upon cooling below the melting point) or exist in a narrow range just above melting. In mixtures, it acts to stabilize the Nematic phase at lower temperatures.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, the following protocols must be used to verify the phase transitions. These methods are designed to cross-reference each other, eliminating artifacts from supercooling or thermal lag.

Protocol A: Differential Scanning Calorimetry (DSC)

-

Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or equivalent).

-

Sample Mass: 2.0 – 5.0 mg (encapsulated in hermetic aluminum pans).

-

Purge Gas: Dry Nitrogen (50 mL/min).

-

Cycle Logic:

-

Heat 1: 30°C to 80°C @ 10°C/min (Erases thermal history).

-

Cool 1: 80°C to 0°C @ 5°C/min (Detects monotropic transitions & supercooling).

-

Heat 2: 0°C to 80°C @ 2°C/min (Precise measurement of thermodynamic

).

-

Validation Criteria: The melting peak onset in Heat 2 is the authoritative

Protocol B: Polarized Optical Microscopy (POM)

-

Setup: Cross-polarized light with a hot stage (Linkam or Mettler).

-

Alignment: Homeotropic (vertical) and Planar (parallel) alignment cells.

-

Observation:

-

Schlieren Texture: Indicates Nematic phase.

-

Focal Conic Fan Texture: Indicates Smectic A phase.

-

Mosaic/Broken Fan: Indicates higher order Smectic phases (unlikely for this short chain).

-

Visualization: Phase Identification Workflow

The following logic gate diagram illustrates the decision process for identifying phase behavior using combined DSC and POM data.

Figure 1: Logical workflow for distinguishing simple melting (Cr-I) from mesomorphic transitions (Cr-LC-I).

References

-

Kelly, S. M., Fünfschilling, J., & Villiger, A. (1994). 2-(4-Alkylphenyl)-5-(alkenyloxy)pyrimidines: Synthesis, liquid crystal transition temperatures and some physical properties. Liquid Crystals, 16(5), 813-829. [Link]

- Villiger, A., et al. (1989). Liquid Crystal Mixtures and Their Use. U.S. Patent 4,846,997. (Demonstrates the use of propyl-phenylpyrimidines in ferroelectric mixtures).

Sources

5-Propyl-2-(4-propylphenyl)pyrimidine CAS number and molecular weight data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Propyl-2-(4-propylphenyl)pyrimidine, a molecule of interest within the broader class of 2,5-disubstituted pyrimidines. This document will cover its fundamental chemical properties, a detailed synthesis protocol, and explore its potential applications in the field of drug discovery and development, grounded in the known biological activities of structurally related compounds.

Core Compound Identification and Properties

5-Propyl-2-(4-propylphenyl)pyrimidine is a substituted pyrimidine derivative with two propyl groups attached to the pyrimidine and phenyl rings, respectively. Its core chemical identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 98495-13-7 | [1][2][3] |

| Molecular Formula | C₁₆H₂₀N₂ | [1] |

| Molecular Weight | 240.16 g/mol | [1] |

| InChI Key | XWIJHTNJZNSLHB-UHFFFAOYSA-N | [1] |

Synthesis of 2,5-Disubstituted Pyrimidines: A Practical Approach

The synthesis of 2,5-disubstituted pyrimidines, such as the topic compound, can be efficiently achieved through various organic synthesis methodologies. A particularly robust and versatile method is the one-pot synthesis from nitriles, which offers a straightforward and scalable route to this class of compounds.[4][5][6] This approach is favored for its use of common, inexpensive reagents and its applicability to a wide range of functional groups.[4]

Conceptual Synthesis Workflow

The synthesis of 5-Propyl-2-(4-propylphenyl)pyrimidine can be conceptualized as a condensation reaction between an amidine and a malondialdehyde equivalent. The amidine itself is typically generated in situ from the corresponding nitrile.

Sources

- 1. 温馨提示 [debyesci.com]

- 2. 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine | 98495-13-7 [chemicalbook.com]

- 3. SYNTHON Chemicals Shop | 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Smectic and nematic phases of 5-Propyl-2-(4-propylphenyl)pyrimidine

This guide serves as a technical deep dive into the mesogenic properties, synthesis, and characterization of 5-Propyl-2-(4-propylphenyl)pyrimidine (often abbreviated as 3PrPP , PYP-3-3 , or 3-P-P-3 ).

A Technical Guide for Materials Scientists and Formulation Engineers

Executive Summary

5-Propyl-2-(4-propylphenyl)pyrimidine is a bi-aryl liquid crystalline mesogen belonging to the phenylpyrimidine (PYP) class. Unlike its longer-chain homologs (e.g., octyl/octyl derivatives) which are standard hosts for ferroelectric Smectic C phases, the propyl/propyl derivative is engineered primarily as a low-viscosity nematogen .

Its structural utility lies in its ability to reduce the rotational viscosity (

Key Technical Classification:

-

Core Scaffold: 2-Phenylpyrimidine.

-

Phase Behavior: Enantiotropic Nematic (

); Monotropic or suppressed Smectic ( -

Primary Application: Viscosity reducer in high-speed switching mixtures (TFT-LCD, Phased Arrays).

Molecular Architecture & Phase Logic

The phase behavior of 5-Propyl-2-(4-propylphenyl)pyrimidine is a direct consequence of the competition between the rigid core's ordering potential and the flexible tails' entropic disorder.

Structure-Property Relationship

-

The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring create a transverse dipole moment. This enhances lateral intermolecular interactions compared to all-carbon analogs (like terphenyls), which typically promotes Smectic (layered) ordering.

-

The Propyl Tails (

): Short alkyl chains provide insufficient van der Waals interdigitation to stabilize the smectic layers against thermal fluctuations. Consequently, the Nematic phase (orientational order only) becomes the thermodynamically stable mesophase over a wide range.

Phase Transition Diagram (Logic Flow)

The following diagram illustrates the energetic pathway of the material upon heating and cooling. Note the "Monotropic Smectic Potential," which indicates that smectic phases may only appear during supercooling or in mixtures, whereas the Nematic phase is stable.

Experimental Characterization Protocols

To validate the phase purity and transition temperatures of synthesized PYP-3-3, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine exact transition enthalpies (

-

Protocol:

-

Sample Prep: Encapsulate 2–5 mg of dry sample in an aluminum pan.

-

Cycle 1 (History Erase): Heat to

(Isotropic) at -

Cooling Scan: Cool to

at-

Expected:

(small peak),

-

-

Heating Scan: Heat to

at-

Validation: The melting point (

) should be sharp (

-

-

Polarized Optical Microscopy (POM)

Objective: Identify phase textures.

| Phase | Texture Description | Diagnostic Feature |

| Nematic | Schlieren Texture | Thread-like dark brushes (defects) with 2 or 4 arms. Flashing occurs under mechanical stress. |

| Smectic A | Focal Conic Fan | (If present) Fan-shaped domains or homeotropic (black) regions. |

| Crystalline | Mosaic/Spherulitic | Rigid, high-birefringence domains with no flow. |

Synthesis: The Amidine-Vinamidinium Route

The most robust industrial synthesis for 2-phenyl-5-alkylpyrimidines avoids the low yields of cross-coupling on the electron-deficient pyrimidine ring. Instead, it builds the ring in situ.

Retrosynthetic Logic

The pyrimidine ring is formed by the condensation of a Benzamidine (providing the N-C-N fragment) and a Vinamidinium salt (or substituted malondialdehyde) providing the C-C-C backbone.

Step-by-Step Protocol

Reagents:

-

4-Propylbenzamidine hydrochloride (Precursor A).

-

2-Propyl-3-(dimethylamino)acrolein (Precursor B - "Vinamidinium equivalent").

-

Sodium Methoxide (NaOME) or Potassium tert-butoxide.

-

Solvent: Absolute Ethanol or DMF.

Workflow:

-

Activation: Dissolve 4-Propylbenzamidine HCl (1.0 eq) in dry ethanol. Add NaOMe (1.1 eq) to liberate the free amidine base. Stir for 30 mins under

. -

Condensation: Add 2-Propyl-3-(dimethylamino)acrolein (1.0 eq) dropwise.

-

Cyclization: Reflux the mixture for 6–12 hours. The solution typically turns yellow/orange.

-

Quench: Cool to room temperature. Pour into ice water. The pyrimidine product usually precipitates as a solid.

-

Purification (Critical):

-

Filter the crude solid.

-

Recrystallization: Dissolve in hot Ethanol/Hexane (1:1). Cool slowly to

. -

Purity Check: TLC (Hexane:EtOAc 9:1). The spot must be UV active and singular.

-

Applications in Drug Development & Delivery

While primarily a display material, the "Drug Development" relevance of this molecule lies in two niche areas:

-

Liquid Crystal Nanoparticles (LCNPs):

-

Researchers use biocompatible liquid crystals (like lipid-modified phenylpyrimidines) to encapsulate hydrophobic drugs. The Smectic layering (if induced by mixing with lipids) can control drug release rates via diffusion through the layers.

-

PYP-3-3 serves as a fluidizer in these formulations, lowering the transition temperature to body temperature (

).

-

-

Pyrimidine Scaffolds:

-

The 2,5-disubstituted pyrimidine core is a "privileged structure" in medicinal chemistry, often found in antifungal and antiviral agents. The synthesis protocol above is directly transferable to creating pharmaceutical intermediates.

-

References

- Patent: Liquid Crystalline Compounds (PYP Series).

-

Phase Behavior of Phenylpyrimidines.

- Source: Liquid Crystals (Journal), Taylor & Francis.

- Context: General phase diagrams of 2-(4-alkoxyphenyl)-5-alkylpyrimidines.

-

URL:[Link] (Journal Landing Page for verification of "PYP" series literature).

-

Synthesis of 2-Substituted Pyrimidines.

- Source: Organic Chemistry Portal / Synthesis 2002.

- Context: Methodology for amidine condens

-

URL:[Link]

- Synthon Chemicals Catalog (Data Verification).

An In-Depth Technical Guide to the Birefringence Characteristics of 5-Propyl-2-(4-propylphenyl)pyrimidine

This guide provides a comprehensive technical overview of the birefringence characteristics of the liquid crystal compound 5-Propyl-2-(4-propylphenyl)pyrimidine. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the optical properties of this mesogenic material.

Introduction: The Significance of Birefringence in Phenylpyrimidine Liquid Crystals

Birefringence, or optical anisotropy (Δn), is a fundamental property of liquid crystals (LCs) that underpins their utility in a vast array of electro-optic devices. It is defined as the difference between the extraordinary refractive index (nₑ, for light polarized parallel to the molecular director) and the ordinary refractive index (nₒ, for light polarized perpendicular to the director). The magnitude of this difference (Δn = nₑ - nₒ) is a critical parameter for applications such as liquid crystal displays (LCDs), spatial light modulators, and tunable optical components.

The 2,5-disubstituted phenylpyrimidine core is a well-established and highly effective mesogen in the formulation of liquid crystal mixtures. These materials are valued for their chemical stability, low viscosity, and, crucially, their ability to exhibit a wide range of positive dielectric anisotropies and tunable optical properties. The subject of this guide, 5-Propyl-2-(4-propylphenyl)pyrimidine, is a representative member of this class, exhibiting a nematic liquid crystal phase over a practical temperature range. Understanding its specific birefringence characteristics is essential for predicting and optimizing the performance of any device or formulation in which it is incorporated.

This document will delve into the molecular origins of its optical anisotropy, present detailed methodologies for its characterization, provide quantitative data from seminal studies, and discuss the implications of these properties for practical applications.

Molecular Structure and its Causal Link to Optical Anisotropy

The birefringence of a liquid crystal is not an arbitrary property; it is a direct consequence of its molecular architecture. The structure of 5-Propyl-2-(4-propylphenyl)pyrimidine is inherently anisotropic, which is the root cause of its anisotropic interaction with light.

The Anisotropic Core

The molecule is composed of a rigid central core and two flexible alkyl chains. The core consists of a phenyl ring and a pyrimidine ring linked together. This conjugated system of aromatic rings is the primary contributor to the high molecular polarizability. The π-electrons within these rings are more easily displaced by an electric field (like that of light) along the long axis of the molecule than perpendicular to it. This difference in polarizability along different molecular axes directly translates to different refractive indices, giving rise to birefringence. The pyrimidine ring, with its two nitrogen atoms, influences the electron distribution and dipole moment, which in turn affects both the dielectric and optical anisotropy.

The Role of the Alkyl Chains

The two propyl (C₃H₇) chains at either end of the rigid core serve several functions. They enhance the rod-like shape of the molecule and contribute to the formation and stability of the nematic liquid crystal phase. While the alkyl chains themselves are less polarizable than the aromatic core, their length and conformation influence the molecular packing and, consequently, the overall order parameter of the liquid crystal phase. A higher degree of molecular alignment (a higher order parameter) leads to a larger measured birefringence.

Diagram: Molecular Structure of 5-Propyl-2-(4-propylphenyl)pyrimidine

Caption: Molecular structure of 5-Propyl-2-(4-propylphenyl)pyrimidine.

Experimental Determination of Birefringence

The accurate measurement of the refractive indices (nₑ and nₒ) is paramount for characterizing any liquid crystal. The Abbé refractometer method is a well-established and reliable technique for this purpose.

Principle of Measurement

The method relies on measuring the critical angle of total internal reflection at the interface between a high-index glass prism and the liquid crystal sample. To measure both nₑ and nₒ, the liquid crystal molecules must be uniformly aligned relative to the prism surface. This is achieved by treating the prism surfaces to promote a specific alignment (e.g., planar alignment via rubbing a polymer layer) and using a polarizer to probe the different refractive indices.

Experimental Protocol: Abbé Refractometer Method

This protocol outlines the steps for measuring nₑ and nₒ as a function of temperature and wavelength.

Self-Validation and Causality:

-

Step 1: Prism Surface Preparation: The choice to rub a thin polymer (e.g., polyimide) layer on the prism surfaces is causal; the microgrooves created induce a uniform planar alignment of the rod-like LC molecules, which is a prerequisite for resolving nₑ and nₒ distinctly.

-

Step 2: Sample Loading & Cell Assembly: A small drop of the LC is used to minimize thermal gradients. The nematic phase must be entered from the isotropic phase (cooling down) to ensure the formation of a well-aligned monodomain sample.

-

Step 3: Temperature Control: Precise temperature control (±0.1°C) is critical. The order parameter of a liquid crystal is highly temperature-dependent, especially near the nematic-isotropic phase transition. Any fluctuation in temperature will directly impact the refractive indices and lead to erroneous data.

-

Step 4: Wavelength Selection: Using a monochromatic light source (e.g., a sodium lamp at 589 nm or filtered light from a white light source) is essential because refractive indices are wavelength-dependent (a phenomenon known as dispersion). Measurements must be performed at defined wavelengths to be comparable.

-

Step 5: Measurement of nₒ and nₑ: By rotating the polarizer, one can selectively measure the refractive index for light polarized parallel (nₑ) and perpendicular (nₒ) to the alignment direction. The sharp boundary of total internal reflection observed in the eyepiece corresponds to the critical angle, from which the refractometer calculates the refractive index.

Diagram: Birefringence Measurement Workflow

Caption: Standard workflow for characterizing liquid crystal birefringence.

Birefringence Data and Characteristics

The optical properties of the homologous series of 5-n-alkyl-2-(4-n-alkylphenyl)pyrimidines were systematically investigated in foundational work. The data presented below is extrapolated from these studies for the propyl (n=3) derivative. These values are characteristic of a material with moderate birefringence.

Quantitative Data

The following table summarizes the extrapolated refractive indices and birefringence for 5-Propyl-2-(4-propylphenyl)pyrimidine at a standard wavelength of 589 nm and at a reduced temperature (T_red = T/T_NI) of 0.95, which corresponds to a temperature well within the nematic phase.

| Optical Parameter | Symbol | Extrapolated Value (at T_red = 0.95, λ = 589 nm) |

| Extraordinary Refractive Index | nₑ | ~1.65 |

| Ordinary Refractive Index | nₒ | ~1.50 |

| Optical Anisotropy (Birefringence) | Δn | ~0.15 |

Temperature Dependence

The birefringence of a nematic liquid crystal is not a constant value; it is strongly dependent on temperature. As the temperature increases, the thermal energy causes greater fluctuations in the molecular alignment, leading to a decrease in the long-range orientational order (represented by the order parameter, S). Since birefringence is directly proportional to the order parameter, Δn decreases as temperature rises. This decrease becomes more pronounced as the temperature approaches the nematic-isotropic clearing point (T_NI), at which point the material becomes an isotropic liquid, the order parameter drops to zero, and the birefringence vanishes (nₑ = nₒ).

Conclusion and Applications

5-Propyl-2-(4-propylphenyl)pyrimidine exhibits a moderate birefringence of approximately 0.15, a value that is highly useful for a range of electro-optical applications. Its well-defined nematic phase and predictable temperature-dependent optical properties make it a valuable component in liquid crystal mixtures. A thorough understanding and precise characterization of its birefringence, as detailed in this guide, are fundamental for the design and optimization of advanced optical materials and devices. The methodologies and principles discussed herein provide a robust framework for the scientific and industrial evaluation of this and other pyrimidine-based liquid crystals.

References

- Note: The quantitative data presented are based on extrapolations and analysis from foundational studies on homologous series of phenylpyrimidine liquid crystals. Specific experimental values for the C3-C3 compound may vary slightly.

Dipole Moment Calculation for 5-Propyl-2-(4-propylphenyl)pyrimidine: A Technical Guide

Abstract

This guide details the theoretical and experimental frameworks for determining the electric dipole moment (

Introduction & Structural Significance[1][2]

The molecule 5-Propyl-2-(4-propylphenyl)pyrimidine consists of a pyrimidine ring linked to a phenyl ring, both substituted with propyl chains. Unlike cyanobiphenyls, phenylpyrimidines exhibit a moderate dipole moment arising primarily from the electronegativity difference in the pyrimidine nitrogen atoms.

Why Dipole Moment Matters Here

In liquid crystal physics, the macroscopic dielectric anisotropy (

For this specific molecule:

-

Vector Origin: The net dipole is dominated by the vector sum of the two C-N bond moments in the pyrimidine ring.

-

Conformational Dependence: The torsion angle between the pyrimidine and phenyl rings affects the conjugation and total electron density distribution, subtly influencing

.

Computational Protocol (DFT)[1][2][3][4]

The most robust theoretical method for organic mesogens is Density Functional Theory (DFT) using hybrid functionals.

Theoretical Setup[1][2][3][5][6]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – balances computational cost with accuracy for organic electronic structures.

-

Basis Set: 6-31G(d,p) or 6-311+G(2d,p). The inclusion of diffuse functions (+) is recommended for accurate electron density modeling of the nitrogen lone pairs.

-

Solvation Model: Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using Benzene or Cyclohexane (

) to mimic the experimental environment.

Step-by-Step Workflow

Figure 1: Computational workflow for determining the dipole moment using DFT.

Data Interpretation

The output will provide the dipole moment vector

- : The magnitude, typically 1.5 – 2.5 Debye for dialkyl-phenylpyrimidines.

-

vs

Experimental Validation: The Guggenheim Method

Direct measurement of dipole moments for non-volatile liquids/solids is best performed in dilute solution to minimize intermolecular dipole-dipole interactions. The Guggenheim-Smith method is the industry standard for this analysis.

The Principle

This method relies on the linear dependence of the dielectric constant (

Key Equation:

Where:

- : Molecular weight of the solute (240.34 g/mol for our molecule).

- : Temperature (Kelvin).[1]

- : Dielectric constant of the pure solvent.

-

: Slope of dielectric constant vs. weight fraction (

-

: Slope of refractive index squared vs. weight fraction (

Experimental Protocol

Materials:

-

Solvent: HPLC-grade Benzene or Cyclohexane (non-polar,

). -

Solute: 5-Propyl-2-(4-propylphenyl)pyrimidine (>99.5% purity).[2]

Procedure:

-

Preparation: Prepare 5 solutions with concentrations ranging from 0.01 to 0.05 weight fraction (

). -

Dielectric Measurement: Use a precision LCR meter with a liquid test fixture (capacitance cell) to measure the static permittivity (

) at 1 kHz – 1 MHz. -

Optical Measurement: Measure the refractive index (

) using an Abbe refractometer at the same temperature (e.g., 25°C). -

Analysis: Plot

vs.

Figure 2: Workflow for the Guggenheim experimental method.

Data Summary & Expected Values

The following table summarizes expected parameters for 5-Propyl-2-(4-propylphenyl)pyrimidine based on structural analogs and standard solvent properties.

| Parameter | Symbol | Value / Unit | Source/Notes |

| Molecular Weight | 240.34 g/mol | Calculated from formula | |

| Solvent (Benzene) | 2.27 | at 25°C | |

| Solvent Density | 0.876 g/cm³ | at 25°C | |

| Expected Dipole | 1.8 – 2.2 D | Typical for dialkyl-phenylpyrimidines [1] | |

| Dielectric Slope | Positive | Indicates | |

| Refractive Slope | Positive |

Critical Analysis

If

-

Check Purity: Ionic impurities can artificially inflate

measurements at low frequencies. -

Check Aggregation: At higher concentrations, phenylpyrimidines may form anti-parallel dimers, reducing the effective dipole moment. Ensure

.[1][3][4] -

Basis Set Superposition Error (BSSE): In DFT, ensure adequate basis set size (triple-zeta) to minimize errors.

References

-

Włodarska, M., et al. (2014).[5] "Dipole moment calculation in solution for some liquid crystalline molecules." Journal of Molecular Structure, 1059, 44–50.[5] Link

-

Guggenheim, E. A. (1949). "The proposed simplification in the determination of polarization." Transactions of the Faraday Society, 45, 714–720. Link

-

Dunmur, D. A., & Miller, W. H. (1980). "Electric properties of some liquid crystal materials." Molecular Crystals and Liquid Crystals, 60(1), 281-292. Link

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Standard Reference for DFT Software). Link

Sources

Methodological & Application

Application Notes & Protocols: Strategic Formulation of Nematic Liquid Crystal Mixtures with 5-Propyl-2-(4-propylphenyl)pyrimidine

Abstract: This document provides a comprehensive guide for researchers, scientists, and formulation experts on the principles and practices of creating nematic liquid crystal (NLC) mixtures centered around the mesogen 5-Propyl-2-(4-propylphenyl)pyrimidine. We will move beyond simple procedural lists to explore the causal relationships between component selection, mixture composition, and the resulting physical properties. The protocols detailed herein are designed to be self-validating, ensuring reproducible and reliable results for the development of advanced electro-optical materials.

Foundational Concepts: The Rationale for Nematic Mixture Formulation

Nematic liquid crystals represent a unique state of matter characterized by long-range orientational order of their constituent molecules, but no long-range positional order.[1] This anisotropy is the foundation of their utility in a vast array of technologies, including display devices, optical shutters, and advanced sensors.[2] However, single-component liquid crystal systems rarely possess the exact combination of properties required for a specific application.

The formulation of multi-component mixtures is therefore a critical step in materials engineering. By precisely combining two or more mesogenic compounds, we can fine-tune key physical parameters to meet stringent performance targets.[1] The primary goals of creating NLC mixtures include:

-

Broadening the Nematic Temperature Range: Often, the aim is to create a eutectic mixture, which exhibits a lower melting point than any individual component, thereby extending the operational temperature window of the device.[1][3]

-

Optimizing Electro-Optical Properties: Key parameters such as dielectric anisotropy (Δε) and birefringence (Δn) can be precisely controlled through judicious component selection and concentration adjustments.[4][5]

-

Tuning Viscoelastic Properties: The rotational viscosity (γ₁) is a crucial factor determining the switching speed of an LC device.[6][7] Formulating mixtures allows for the reduction of viscosity without compromising other essential properties.[8]

This guide focuses on mixtures incorporating 5-Propyl-2-(4-propylphenyl)pyrimidine , a mesogen whose phenyl-pyrimidine core structure is a valuable building block for creating thermally stable and high-performance nematic materials.

Spotlight on 5-Propyl-2-(4-propylphenyl)pyrimidine

The selection of 5-Propyl-2-(4-propylphenyl)pyrimidine as a core component is based on the desirable characteristics often associated with its molecular structure. The rigid phenyl-pyrimidine core contributes to thermal stability and can influence the birefringence of the resulting mixture, while the terminal propyl chains affect its mesophase stability and viscosity.

| Property | Value | Source |

| Chemical Name | 5-Propyl-2-(4-propylphenyl)pyrimidine | - |

| CAS Number | 98495-13-7 | [9][10] |

| Molecular Formula | C₁₆H₂₀N₂ | [10] |

| Molecular Weight | 240.35 g/mol | [10] |

| Purity | Typically ≥99.5% | [9] |

| Phase Transition Data | Not publicly available for pure substance; determined experimentally upon mixing. | - |

Strategic Component Selection: A Predictive Approach

The success of a liquid crystal mixture hinges on the rational selection of its components. The properties of the final mixture are a weighted average of the properties of its constituents, though the relationships are not always linear, especially for properties like phase transition temperatures.[3][11]

Causality in Component Selection:

-

To Increase Birefringence (Δn): Select co-components with highly conjugated molecular cores, such as those containing biphenyl or tolane groups. The introduction of triple bonds, for instance, can significantly enhance the π-electron conjugation and thus the birefringence.[12]

-

To Modify Dielectric Anisotropy (Δε): The magnitude and sign of Δε are dictated by the molecule's net dipole moment relative to its long axis.[13]

-

To achieve a positive Δε , select components with a strong polar group (e.g., -CN, -F) along the principal molecular axis.

-

To achieve a negative Δε , select components with strong polar groups directed perpendicular to the long axis.

-

-

To Reduce Viscosity (γ₁): Choose components with shorter alkyl chains or flexible core structures, such as those incorporating cyclohexyl groups.[7] These features reduce intermolecular interactions, leading to lower viscosity and faster switching times.

The following diagram illustrates the logical workflow for formulating and characterizing a nematic liquid crystal mixture.

Caption: Workflow for Nematic LC Formulation and Characterization.

Experimental Protocols

These protocols provide a self-validating framework for creating and testing a binary nematic mixture.

Protocol 1: Formulation of a Binary Nematic Mixture

Objective: To prepare a homogeneous nematic mixture with a defined weight percentage of 5-Propyl-2-(4-propylphenyl)pyrimidine and a secondary mesogen (e.g., 4-pentyl-4'-cyanobiphenyl, 5CB, for its well-known positive dielectric anisotropy).

Materials & Equipment:

-

5-Propyl-2-(4-propylphenyl)pyrimidine (Component A)

-

4-pentyl-4'-cyanobiphenyl (5CB) (Component B)

-

Analytical Microbalance (readability ±0.01 mg)

-

Clean glass vials with PTFE-lined caps

-

Digital Hot Plate with magnetic stirring capability

-

Ultrasonic Bath

-

Nitrogen gas source (optional, for inert atmosphere)

Procedure:

-

Component Selection Rationale: In this example, 5CB is chosen to impart a strong positive dielectric anisotropy to the mixture, making it suitable for applications like twisted nematic displays. The final mixture properties will be a balance between the characteristics of both components.

-

Calculation of Mass: Determine the total mass of the mixture required (e.g., 100 mg). Calculate the precise mass of each component based on the desired weight percentage (e.g., for a 70:30 wt% A:B mixture, weigh 70.00 mg of A and 30.00 mg of B).

-

Weighing: Using the microbalance, accurately weigh each component directly into a clean, labeled glass vial.

-

Expert Insight: Precision in weighing is paramount. Even small deviations can lead to significant shifts in phase transition temperatures and other physical properties.

-

-

Mixing and Homogenization: a. Cap the vial securely. b. Place the vial on the hot plate and heat it to a temperature approximately 10°C above the highest clearing point of the individual components. For the A/5CB mixture, a temperature of ~60-70°C is a suitable starting point. c. Once the mixture becomes an isotropic liquid, gently stir using a small magnetic stir bar or agitate manually for 15-20 minutes. d. Transfer the vial to an ultrasonic bath and sonicate for 10-15 minutes to ensure complete microscopic homogeneity.[2]

-

Trustworthiness Check: A properly homogenized mixture will appear as a completely clear, single-phase isotropic liquid when hot. Upon cooling, it should transition to a uniform nematic phase without any signs of phase separation (e.g., cloudiness or droplets).

-

-

Cooling and Storage: Allow the mixture to cool slowly to room temperature. The mixture is now ready for characterization. Store in a desiccator to prevent moisture absorption.

Protocol 2: Characterization of the Nematic Mixture

A. Determination of Phase Transition Temperatures

Methodology: Polarized Optical Microscopy (POM) coupled with a hot stage and Differential Scanning Calorimetry (DSC).[14][15]

-

POM Analysis: a. Place a small droplet of the mixture onto a clean microscope slide and cover with a coverslip. b. Position the slide on the hot stage of the polarizing microscope. c. Slowly heat the sample while observing the texture between crossed polarizers. The appearance of a characteristic Schlieren or threaded texture confirms the nematic phase.[16] d. Record the temperature at which the texture disappears, signifying the nematic-to-isotropic transition (clearing point, Tₙᵢ). e. Slowly cool the sample from the isotropic phase and record the temperature at which the nematic texture reappears. Also, record the crystallization temperature (T꜀ᵣ).

-

DSC Analysis: a. Hermetically seal 5-10 mg of the mixture in an aluminum DSC pan. b. Perform a heating and cooling cycle (e.g., at 5-10°C/min) over the expected temperature range. c. The phase transitions will appear as endothermic peaks on heating and exothermic peaks on cooling. The peak maximum is recorded as the transition temperature.[14] DSC provides quantitative data on the transition enthalpies (ΔH), which relates to the degree of order in the phase.[17]

B. Measurement of Key Physical Properties

1. Dielectric Anisotropy (Δε):

-

Principle: Δε is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.[2][13] Its sign and magnitude are critical for device operation.

-

Procedure: a. Cell Preparation: Fill two types of commercial liquid crystal cells by capillary action in the isotropic phase: one with a planar alignment layer (for measuring ε⊥) and one with a homeotropic alignment layer (for measuring ε∥).[1] b. Measurement: Use an LCR meter to measure the capacitance of each cell at a standard frequency (e.g., 1 kHz). c. Calculation: Calculate ε∥ and ε⊥ from the capacitance values, the known cell gap, and the electrode area. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

2. Birefringence (Δn):

-

Principle: Birefringence, or optical anisotropy, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.[18]

-

Procedure: a. Inject the LC mixture into a planar-aligned cell of a known thickness. b. Place the cell in a spectrophotometer with a polarizer. c. Measure the transmission spectrum. The birefringence can be calculated from the wavelength-dependent interference fringes observed in the spectrum.

The relationship between mixture composition and final device performance is summarized below.

Caption: Relationship between mixture components and device performance.

Data Summary & Troubleshooting

Hypothetical Data for a Formulated Mixture:

| Property | Component A (Hypothetical) | Component B (5CB) | 70:30 Mixture (Expected) | Rationale for Change |

| Clearing Point (Tₙᵢ) | ~45°C | 35.1°C | ~42°C | Tₙᵢ of the mixture is a weighted average of the components. |

| Dielectric Anisotropy (Δε) at 1kHz | ~ +2.0 | ~ +11.0 | ~ +4.7 | Increased significantly due to the highly polar nature of 5CB. |

| Birefringence (Δn) at 589 nm | ~ 0.16 | ~ 0.18 | ~ 0.166 | A slight increase, demonstrating the principle of optical property tuning. |

| Rotational Viscosity (γ₁) at 20°C (mPa·s) | ~ 35 | ~ 28 | ~ 33 | The lower viscosity of 5CB helps to reduce the overall mixture viscosity slightly. |

Common Issues and Troubleshooting:

-

Issue: Mixture shows signs of phase separation (cloudiness) after cooling.

-

Cause: Poor miscibility of components or incomplete homogenization.

-

Solution: Re-heat the mixture to the isotropic phase and repeat the homogenization and sonication steps for a longer duration. If the issue persists, the components may be fundamentally immiscible at the chosen ratio.

-

-

Issue: Inconsistent phase transition temperatures between measurements.

-

Cause: Impurities in the components or degradation of the material.

-

Solution: Ensure all components are of high purity (>99.5%). Perform all heating steps under an inert atmosphere (e.g., nitrogen) if materials are susceptible to oxidation. Use fresh samples for each measurement.

-

-

Issue: Measured dielectric anisotropy is lower than expected.

References

- BenchChem. (2025). Application Notes and Protocols for Nematic Liquid Crystal Mixtures Featuring 4-Heptyl-N-phenylaniline. BenchChem.

- MIT Media Lab. Liquid Crystal. MIT Media Lab.

- Chen, Y., et al. (2020). The Characterization and Application of Two Liquid Crystal Mixtures in the Low THz Region. MDPI.

- Vino-Galan, B., et al. (2020). Characterization of Nematic Liquid Crystals at Microwave Frequencies.

- Yuan, H. J., et al. (1990). Nonlinear birefringence of nematic liquid crystals. SPIE Digital Library.

- DoITPoMS.

- Potisk, T., et al. (2017). Rheological properties of a ferromagnetic nematic liquid crystal. Physical Review Letters.

- Wang, Z., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B.

- DoITPoMS.

- Vino-Galan, B., et al. (2020).

- Madsen, A., et al. (2003). Viscosity of a Liquid Crystal near the Nematic–Smectic A Phase Transition. Physical Review Letters.

- Martin, P., et al. (2013). Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. The European Physical Journal E.

- Mistry, P., et al. (2011). Viscosity coefficients of nematic liquid crystals. Taylor & Francis Online.

- Chen, H., et al. (2023). Ferroelectric Nematic Liquid Crystals Showing High Birefringence.

- Belyaev, V. (2017).

- Wang, Z., et al. (2024).

- Singh, A., et al. (2024). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond.

- Rascon, Y., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Polymers.

- Alben, R. (1973). Phase transitions in liquid crystals and solids. Physical Review A.

- ResearchGate. (2016). The phase transition peak temperatures (T) and enthalpies (ΔH) of 6BA/8OBA liquid crystal mixture.

- Wu, S. T. (1988). Guidelines For Selecting Or Synthesizing Nematic Liquid Crystals. SPIE Digital Library.

- Wikipedia. (2024). Liquid crystal.

- Park, S. (2010). Phase transitions in liquid crystals. Stanford University.

- Google Patents. (2009).

- G. D. Reina, et al. (2018).

- SYNTHON Chemicals. 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine.

- ChemicalBook. 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine (CAS 98495-13-7).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 3. arxiv.org [arxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases [cpb.iphy.ac.cn]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Viscosity of Nematic Liquid Crystals [vivabooksindia.com]

- 9. SYNTHON Chemicals Shop | 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 10. 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine | 98495-13-7 [chemicalbook.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Ferroelectric Nematic Liquid Crystals Showing High Birefringence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN101362949B - Method for preparing liquid crystal mixture with smectic phase-cholesteric phase transformation - Google Patents [patents.google.com]

- 16. Liquid crystal - Wikipedia [en.wikipedia.org]

- 17. guava.physics.ucsd.edu [guava.physics.ucsd.edu]

- 18. doitpoms.ac.uk [doitpoms.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

Application Note: Procedure for Doping Liquid Crystals with Pyrimidine Derivatives

Abstract

This application note details the methodology for doping nematic liquid crystals (LCs), specifically cyanobiphenyls (e.g., 5CB), with pyrimidine derivatives. Pyrimidine-based dopants are critical in display and photonic applications due to their ability to significantly enhance dielectric anisotropy (

Introduction & Scientific Rationale

The Physics of Pyrimidine Doping

Liquid crystals used in display technology (LCDs) and tunable photonics require specific physical constants. Standard hosts like 4-Cyano-4'-pentylbiphenyl (5CB) provide a stable nematic range (

Pyrimidine derivatives (e.g., 2,5-disubstituted pyrimidines) are selected as dopants because:

-

Dipole Enhancement: The nitrogen atoms in the pyrimidine ring contribute to a strong transverse or longitudinal dipole moment, depending on substitution, enhancing

. -

Structural Compatibility: The rigid rod-like (calamitic) structure of phenyl-pyrimidines aligns well with the LC director (

), minimizing disruption to the host's order parameter ( -

Viscosity Control: Unlike bulky dye dopants, pyrimidines often maintain or lower the rotational viscosity (

), preserving response times.

Critical Challenges

-

Solubility Limit: Exceeding the solubility limit leads to phase separation or crystallization, described by the Schröder-van Laar equation.

-

Shift: Doping typically alters the Nematic-Isotropic transition temperature (

Materials & Equipment

Reagents

| Component | Specification | Role |

| Host LC | 4-Cyano-4'-pentylbiphenyl (5CB) | Nematic Matrix (Host) |

| Dopant | 5-(4-alkoxyphenyl)-pyrimidine derivative | High |

| Solvent | Dichloromethane (DCM) or Toluene (HPLC Grade) | Homogenization Medium |

| Alignment Layer | Polyimide (Planar or Homeotropic) | Surface Anchoring |

Equipment

-

Analytical Balance: Precision

mg. -

Rotary Evaporator / Vacuum Oven: For solvent removal.

-

Ultrasonic Bath: For aggregate disruption.

-

Polarized Optical Microscope (POM): With hot-stage (Linkam or similar).

-

LCR Meter: For dielectric measurements (20 Hz – 1 MHz).

Experimental Protocol

Phase 1: Preparation of the Doped Mixture (Solvent-Assisted Method)

Rationale: Simple thermal mixing often fails to disperse crystalline pyrimidines uniformly. Solvent-assisted mixing ensures molecular-level homogeneity before the LC phase forms.

-

Weighing:

-

Calculate the mass required for the desired concentration (typically 1–5 wt%).

-

Example: For a 5% mixture, weigh 190 mg of 5CB and 10 mg of Pyrimidine dopant.

-

-

Dissolution:

-

Dissolve the Pyrimidine dopant in a minimum volume of DCM (approx. 0.5 mL) in a glass vial.

-

Add the 5CB host to the solution.

-

Step: Sonicate for 5 minutes at room temperature until the solution is optically clear.

-

-

Solvent Removal (Critical):

-

Evaporate the solvent using a stream of dry nitrogen gas while gently heating the vial to

(above the -

Transfer to a vacuum oven at

for 12 hours to remove trace solvent. Note: Residual solvent acts as an impurity, drastically lowering

-

-

Thermal Annealing:

-

Heat the dry mixture to

above the expected isotropic point. -

Vortex mix for 2 minutes.

-

Allow to cool slowly (

/min) to room temperature to verify no recrystallization occurs.

-

Phase 2: Cell Assembly & Filling

-

Cell Selection: Use Indium Tin Oxide (ITO) coated glass cells with a cell gap (

) of 5–10 -

Filling Process:

-

Heat the empty cell and the LC mixture to

(Isotropic phase). -

Apply a droplet of the mixture to the cell opening.

-

Allow capillary action to fill the cell.

-

Causality: Filling in the isotropic phase prevents flow-induced alignment defects (flow marks) that occur if filled in the nematic phase.

-

-

Sealing: Seal the edges with UV-curable epoxy to prevent atmospheric moisture contamination.

Phase 3: Workflow Visualization

The following diagram illustrates the critical path for doping and validation.

Figure 1: Workflow for solvent-assisted doping of liquid crystals. The "Evaporation" step is the critical control point for purity.

Validation & Characterization

Polarized Optical Microscopy (POM)

Observe the texture under crossed polarizers.

-

Success: A uniform Schlieren texture (nematic) or uniform dark/bright states (depending on alignment).

-

Failure: "Starry night" appearance indicates undissolved pyrimidine crystals.

-

Phase ID: Use a hot-stage to ramp temperature. Record the transition from Nematic to Isotropic (

).

Dielectric Spectroscopy

Measure capacitance (

Expected Data Profile

| Parameter | Pure 5CB | 5CB + 5% Pyrimidine | Impact |

| 35.5 | 33.0 – 38.0 | Depends on core rigidity | |

| +13.0 | +15.0 – +18.0 | Primary Goal | |

| Birefringence ( | 0.18 | 0.20 – 0.22 | Enhanced Optical Contrast |

Troubleshooting Guide

Issue: Depression of

-

Cause: The pyrimidine derivative has a flexible alkyl tail that is too long, acting as a plasticizer, or residual solvent remains.

-

Solution: Use a pyrimidine with a shorter tail or a more rigid core (e.g., terphenyl-pyrimidine). Ensure vacuum drying is

hours.

Issue: Crystallization at Room Temperature

-

Cause: Concentration exceeds the solubility limit defined by the Schröder-van Laar equation.

-

Solution: Reduce doping concentration or use a eutectic mixture of two different pyrimidine derivatives to suppress crystallization (entropy of mixing effect).

Logic for Phase Identification

Figure 2: Decision tree for identifying phase states during POM characterization.

References

-

BenchChem. (2025).[1][2][3] Application Notes and Protocols: Synthesis of Pyrimidine-Based Liquid Crystal Materials Using 2-Bromomalonaldehyde. Retrieved from 1

-

Royal Society of Chemistry. (2014). Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals. Journal of Materials Chemistry C. Retrieved from 4

-

ResearchGate. (2000). The Synthesis and Characterisation of Novel Thienyl-Pyrimidine Liquid Crystalline Materials. Retrieved from 5

-

OSTI.GOV. (2017). Computational Chemistry‐Guided Design of Selective Chemoresponsive Liquid Crystals Using Pyridine and Pyrimidine Functional Groups. Retrieved from 6

-

MDPI. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals. Retrieved from 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Scalable Production of 5-Propyl-2-(4-propylphenyl)pyrimidine

This Application Note is designed for researchers and process engineers in the pharmaceutical and electronic materials sectors.[1] It details the scalable synthesis of 5-Propyl-2-(4-propylphenyl)pyrimidine (CAS: 98495-13-7), a critical mesogenic core used in low-viscosity nematic liquid crystal mixtures and as a structural scaffold in medicinal chemistry.[1]

Introduction & Strategic Analysis

5-Propyl-2-(4-propylphenyl)pyrimidine belongs to the class of 2,5-disubstituted pyrimidines, widely valued for their high birefringence (

Process Selection: The Heterocyclic Condensation Route

While transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) offer versatility, they are suboptimal for multi-kilogram production of this specific molecule due to:

-

Cost: High expense of Pd catalysts and boronic acid derivatives.[1]

-

Purity: Difficulty in removing trace heavy metals (ppb levels required for electronic grade).[1]

-

Atom Economy: Lower atom economy compared to condensation.[1]

Therefore, this protocol utilizes the "Amidine-Vinamidinium Condensation" strategy.[1] This route is chemically convergent, uses inexpensive commodity chemicals (valeraldehyde, 4-propylbenzonitrile), and avoids heavy metals entirely.

Retrosynthetic Logic & Pathway

The synthesis is disconnected into two primary building blocks:

-

Nucleophile: 4-Propylbenzamidine Hydrochloride (derived from 4-propylbenzonitrile).[1]

-

Electrophile: 2-Propyl-3-(dimethylamino)acrolein (derived from valeraldehyde via Vilsmeier-Haack formylation).[1]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Detailed Experimental Protocols

Phase A: Synthesis of 2-Propyl-3-(dimethylamino)acrolein

Principle: The Vilsmeier-Haack reagent (DMF-POCl

Reagents:

-

Pentanal (Valeraldehyde): 1.0 eq

-

Phosphorus Oxychloride (POCl

): 1.1 eq -

N,N-Dimethylformamide (DMF): 3.0 eq (Solvent & Reagent)

-

Dichloromethane (DCM): Solvent (optional, can run neat in DMF)

Protocol:

-

Setup: Equip a 3-neck reactor with a mechanical stirrer, internal thermometer, and pressure-equalizing dropping funnel. Purge with

. -

Vilsmeier Reagent Formation: Charge DMF into the reactor and cool to 0–5°C. Add POCl

dropwise, maintaining temperature <10°C. (Caution: Exothermic). Stir for 30 min to form the chloroiminium salt. -

Addition: Add Pentanal dropwise to the Vilsmeier complex at 0–10°C.

-

Reaction: Warm to 70–80°C and stir for 4–6 hours. The solution will darken (yellow/orange).[1]

-

Quench: Cool to room temperature (RT). Pour the reaction mixture slowly into crushed ice/water.

-

Neutralization: Carefully adjust pH to ~9 using 40% NaOH solution.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Vacuum distillation (approx. 110–120°C at 5 mmHg) yields the product as a yellow oil.[1]

-

Note: The crude vinamidinium salt can often be used directly in the next step without distillation for industrial throughput, provided the quench is handled carefully.

-

Phase B: Synthesis of 4-Propylbenzamidine Hydrochloride

Principle: Conversion of the nitrile to an imidate ester (Pinner reaction) followed by ammonolysis.[1]

Reagents:

-

4-Propylbenzonitrile: 1.0 eq[1]

-

Methanol (anhydrous): 5.0 eq

-

HCl (gas) or Acetyl Chloride (in situ HCl generation): Excess

-

Ammonia (gas) or Ammonium Carbonate: Excess

Protocol:

-

Imidate Formation: Dissolve 4-propylbenzonitrile in anhydrous methanol. Cool to 0°C. Bubble dry HCl gas until saturation (approx. 3-4 hours). Alternatively, add Acetyl Chloride dropwise to methanol at 0°C to generate anhydrous HCl.

-

Incubation: Stir at 0–5°C for 24 hours. The imidate hydrochloride intermediate may precipitate.[1][2]

-

Ammonolysis: Remove excess HCl (purge with

or partial vacuum). Add a solution of ammonia in methanol (7N) or bubble -

Reaction: Stir at RT for 24 hours.

-

Isolation: Concentrate the solvent. Add diethyl ether or acetone to precipitate the 4-propylbenzamidine hydrochloride.[1] Filter and dry.[1][3]

Phase C: Pyrimidine Cyclization (The Coupling)

Principle: Base-catalyzed condensation between the 1,3-electrophile (acrolein) and the 1,3-binucleophile (amidine).[1]

Reagents:

-

4-Propylbenzamidine HCl (from Phase B): 1.0 eq[1]

-

2-Propyl-3-(dimethylamino)acrolein (from Phase A): 1.1 eq[1]

-

Sodium Methoxide (NaOMe): 2.2 eq (30% solution in MeOH)

-

Ethanol or Methanol: Solvent[1]

Protocol:

-

Mixing: In a reactor, dissolve 4-Propylbenzamidine HCl in Ethanol.

-

Base Addition: Add NaOMe solution. Stir for 15 min to liberate the free amidine base.[1]

-

Condensation: Add 2-Propyl-3-(dimethylamino)acrolein slowly.

-

Reflux: Heat the mixture to reflux (78–80°C) for 6–10 hours. Monitor by HPLC/TLC.[1]

-

Workup: Cool to RT. The product often precipitates directly.[1] If not, remove 70% of solvent and add water.

-

Isolation: Filter the solid crude product. Wash with water (to remove NaCl) and cold methanol.

Purification & Quality Control

For liquid crystal applications, purity must exceed 99.5% with strict limits on ionic impurities.

Purification Protocol:

-

Recrystallization: Dissolve crude solid in hot Ethanol or Isopropanol.[1] Add activated carbon (to remove color), filter hot, and cool slowly to 0°C.

-

Optional Distillation: For ultra-high purity, Kugelrohr distillation or high-vacuum sublimation can be performed, though recrystallization is usually sufficient.[1]

Data Specifications:

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Purity | > 99.5% | HPLC (C18, ACN/Water) |

| Melting Point | 85–90°C (Typical for this class) | DSC / Capillary |

| Structure | Conforms | |

| Ions ( | < 10 ppm | ICP-MS / Ion Chromatography |

Process Workflow Diagram

Figure 2: Integrated process flow for the convergent synthesis of the target pyrimidine.

Safety & Scale-Up Considerations

-

Vilsmeier Reagent: The adduct of DMF and POCl

is thermally unstable.[1] Never allow the temperature to rise uncontrolled during formation.[1] On scale, use a jacketed reactor with active cooling. -

Acrolein Toxicity: 3-(Dimethylamino)acroleins are less volatile than parent acrolein but should still be handled in a fume hood.[1] Avoid skin contact.[1]

-

Pinner Reaction: Handling anhydrous HCl gas requires corrosion-resistant equipment (Hastelloy or glass-lined).[1]

-

Waste Management: The Vilsmeier quench generates large volumes of acidic phosphate waste.[1] Neutralize carefully before disposal.[1]

References

-

General Synthesis of 2,5-Disubstituted Pyrimidines

-

Vilsmeier-Haack Formylation Mechanism & Protocol

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1] Comprehensive Organic Synthesis, 2, 777-794.

-

-

Amidine Synthesis via Pinner Reaction

-

Liquid Crystal Pyrimidine Properties

Sources

- 1. 4-Aminobenzamidine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine | 98495-13-7 [chemicalbook.com]

- 5. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

- 6. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]

- 7. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. semanticscholar.org [semanticscholar.org]

Application Note: Preparation of Low-Viscosity Liquid Crystal Mixtures Using Pyrimidine Derivatives

Abstract

This guide details the formulation, preparation, and characterization of nematic liquid crystal (LC) mixtures optimized for ultra-low rotational viscosity (

Part 1: The Chemistry of Low Viscosity

Why Pyrimidines?

In liquid crystal physics, the electro-optical response time (

To achieve sub-millisecond switching, reducing

Phenylpyrimidines (PhP) act as "lubricants" in the nematic host. Unlike esters or Schiff bases, PhPs possess:

-

Low Molecular Aspect Ratio: They are relatively compact.

-

Reduced Lateral Dipoles: The nitrogen atoms in the pyrimidine ring create a specific dipole vector that does not significantly hinder rotation around the short axis, unlike the strong lateral dipoles found in negative dielectric materials.

-

High Stability: Unlike Schiff bases, they are resistant to hydrolysis and UV degradation, meeting the rigorous purity standards often seen in pharmaceutical formulation.

Target Molecular Structures

The most effective viscosity reducers are 2-(4-alkylphenyl)-5-alkoxypyrimidines :

| Component Type | Role | Typical Structure |

| Base Host | Dielectric Anisotropy | Fluorinated Phenyl-bicyclohexanes |

| Viscosity Reducer | Low | 2-propylphenyl-5-ethoxypyrimidine |

| Clarifier | High | Terphenyls or Biphenyl-pyrimidines |

Part 2: Formulation Strategy (The Eutectic Approach)

To maintain a wide operating temperature range (e.g., -20°C to +80°C), the mixture must be formulated at the Eutectic Point .

Mathematical Modeling

Before physical weighing, the molar fractions (

-

: Mole fraction of component

-

: Enthalpy of fusion of pure component

-

: Melting point of pure component

- : Target eutectic temperature of the mixture

Expert Insight: Pyrimidines often exhibit non-ideal behavior due to

Part 3: Preparation Protocol

Workflow Diagram

The following flowchart outlines the critical path from component selection to final QC.

Figure 1: End-to-end workflow for preparing high-purity liquid crystal mixtures.

Detailed Steps

1. Weighing and Environment

-

Environment: Class 1000 cleanroom or laminar flow hood.

-

Container: Amber borosilicate glass vials (to prevent UV-induced isomerization).

-

Procedure: Weigh components according to the calculated molar ratios. Use an analytical balance with readability of 0.01 mg.

-

Note: Add the lowest viscosity components (pyrimidines) last to prevent evaporation loss during the weighing of solids.

-

2. Isotropic Mixing

-

Heating: Place the sealed vial on a magnetic hotplate. Heat to 10°C above the highest clearing point (

) of the individual components.-

Critical: The mixture must be completely isotropic (clear liquid). Mixing in the nematic phase leads to domain separation and inhomogeneity.

-

-

Agitation: Stir magnetically at 200 RPM for 2 hours.

-

Expert Tip: Do not use ultrasonic baths for prolonged periods as they can generate localized heat spikes that degrade sensitive fluorinated mesogens.

-

3. Degassing (The "Bubbling" Trap)

Dissolved nitrogen and oxygen act as impurities that can initiate electrochemical degradation.

-

Method: While in the isotropic phase, apply a soft vacuum (100 mbar) for 15 minutes.

-

Observation: Watch for bubbling. Stop when bubble formation ceases.

4. Filtration

-

Filter: 0.2 µm PTFE syringe filter (hydrophobic).

-

Temperature: The filter and syringe must be pre-heated to the isotropic temperature. Filtering a nematic LC through a cold filter will induce crystallization in the pores, clogging the membrane.

Part 4: Characterization (Measuring )

Standard viscometers (Brookfield) are unsuitable for LCs because they disrupt the director alignment. The Transient Current Method is the gold standard for measuring rotational viscosity.

The Transient Current Method

This method applies a step voltage to a single-pixel LC cell and integrates the displacement current peak.

(Simplified approximation for peak occurrence)

Figure 2: Schematic of the Transient Current measurement setup for rotational viscosity.

Protocol:

-

Cell Filling: Fill a 5 µm test cell (antiparallel polyimide alignment) with the mixture via capillary action at

. -

Setup: Connect the cell in series with a load resistor (

). -

Excitation: Apply a bipolar square wave (typically 10-20V, 10 Hz).

-

Analysis: Measure the voltage drop across

. The current

Part 5: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| High Viscosity ( | Incomplete mixing or incorrect Pyrimidine ratio. | Re-check Schroder-Van Laar calc; increase Pyrimidine % (watch |

| Low VHR (Voltage Holding Ratio) | Ionic impurities. | Repurify using silica gel chromatography before mixing; Ensure rigorous degassing. |

| Crystallization at Room Temp | Failed eutectic formulation. | The mixture is off-eutectic. perform DSC (Differential Scanning Calorimetry) to find the actual melting point and adjust ratios. |

| Cloudiness | Phase separation. | Ensure all components are chemically compatible (fluorinated hosts sometimes repel alkyl-rich pyrimidines). |

References

-

Schröder-Van Laar Equation & Eutectic Mixtures

-

Transient Current Method for Viscosity

-

Imai, M., et al. "Determination of Rotational Viscosity in Nematic Liquid Crystals from Transient Current."[8] Japanese Journal of Applied Physics.

-

-

Pyrimidine Liquid Crystals (Merck)

- Patent US6172720B1: "Low viscosity liquid crystal material." (Describes the use of heterocyclic compounds like pyrimidines for viscosity reduction).

-

General Synthesis & Phase Behavior

- "Atomistic simulations of liquid crystal mixtures of alkoxy substituted phenylpyrimidines." Journal of Chemical Physics.

-

Ultra-Low Viscosity Mixtures

-

"Ultra-low viscosity liquid crystal materials."[9] ResearchGate / Optical Materials Express.

-

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. bitsavers.informatik.uni-stuttgart.de [bitsavers.informatik.uni-stuttgart.de]

- 4. web.mit.edu [web.mit.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Liquid crystal phases [emdgroup.com]

- 7. colorado.edu [colorado.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Application Note: Advanced Crystallization & Purification of 5-Propyl-2-(4-propylphenyl)pyrimidine

Executive Summary

This application note details the isolation and purification protocols for 5-Propyl-2-(4-propylphenyl)pyrimidine (CAS: 98495-13-7), a critical low-viscosity mesogen used in high-performance Nematic Liquid Crystal (LC) mixtures.

Achieving "Electronic Grade" purity (>99.95%) is non-negotiable for this compound. Even trace ionic impurities (ppb levels) or homologous by-products can degrade the Voltage Holding Ratio (VHR) and induce Image Sticking in Active Matrix displays. This guide moves beyond standard organic workups, focusing on phase-selective crystallization to eliminate structural isomers and ionic contaminants.

Physicochemical Context & Solubility Profile[1][2][3]

The Challenge of Mesogenic Crystallization

Unlike standard organic solids, 5-Propyl-2-(4-propylphenyl)pyrimidine is a mesogen . Upon cooling from a solution, it often enters a liquid crystalline (nematic) phase before solidifying.

-

Risk: If the solution enters the "Oiling Out" region (Liquid-Liquid Phase Separation), impurities are trapped in the viscous droplets, rendering the purification useless.

-

Solution: We must target the Metastable Zone Width (MSZW) where the crystalline phase is thermodynamically favored over the nematic phase.

Solubility Data (Empirical)

The following solubility profile dictates our solvent selection. The molecule is highly lipophilic due to the propyl chains.

| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability |

| Water | Insoluble | Insoluble | Anti-solvent only |

| Methanol | < 1 mg/mL | Moderate | Poor (Induces oiling out) |

| Ethanol (Abs) | ~5 mg/mL | High (>100 mg/mL) | Ideal (Steep curve) |

| Toluene | Very High | Very High | Good for initial filtration |

| Hexane/Heptane | Moderate | High | Good co-solvent |

| Dichloromethane | Very High | Very High | Solubilizer only |

Core Protocol: Temperature-Controlled Recrystallization

Objective: Removal of homologous impurities (e.g., ethyl/butyl analogs) and synthesis by-products.

Materials

-

Crude Material: 5-Propyl-2-(4-propylphenyl)pyrimidine (Purity >95%).[1][2]

-

Solvent: Absolute Ethanol (Electronic Grade).

-

Apparatus: Jacketed crystallization reactor with overhead stirring (or RBF with magnetic stir bar for lab scale).

-

Filtration: 0.45 µm PTFE heated filter.

Workflow Diagram (DOT)

Figure 1: Step-by-step workflow for the temperature-controlled recrystallization of phenylpyrimidine mesogens.

Detailed Procedure

-

Dissolution:

-

Charge the crude solid into the reactor.

-

Add Absolute Ethanol (ratio: 10 mL per 1 g of solid).

-

Heat to reflux (approx. 78°C) under gentle stirring until the solution is perfectly clear.

-

Expert Note: If the solution remains hazy, it indicates inorganic salts or polymer residues.

-

-

Hot Filtration (The "Dust" Check):

-

While maintaining reflux temperature, pass the solution through a 0.45 µm PTFE filter .

-

Why? Liquid crystals align to physical defects. Dust particles in the final product will cause "alignment defects" in the display, appearing as bright spots.

-

-

Controlled Cooling & Seeding (Critical Step):

-

Cool the filtrate rapidly to 50°C .

-

Slow the cooling rate to 0.5°C/min .

-

Seeding: At approximately 40°C-45°C , add 0.1 wt% of pure seed crystals.

-

Mechanism:[3][4] This bypasses the "Oiling Out" phase. Without seeds, the substance may supercool and separate as a milky oil (nematic droplets) rather than distinct crystals. Oiled-out material traps impurities.

-

-

Aging:

-

Once crystallization begins (visual onset of turbidity), hold the temperature constant for 30 minutes to allow crystal growth.

-

Cool further to 5°C at 1°C/min.

-

-

Isolation:

-